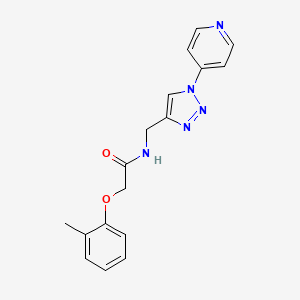
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as PTMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTMA belongs to the class of triazole compounds, which have been shown to possess a wide range of biological activities. In
Scientific Research Applications
Synthesis and Chemical Properties
Acylation of Heteroaromatic Amines
A study by Ibrahim et al. (2011) describes the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, which can be prepared via cyanoacetylation reactions of 5-amino-1,2,3-triazoles. This process involves the formation of cyanoacetamides, indicating the potential for similar synthetic pathways in the case of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide (Ibrahim et al., 2011).
Intramolecular Oxidative N-N Bond Formation
Zheng et al. (2014) explored the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through a metal-free process. This method features oxidative N-N bond formation, which could be relevant for synthesizing derivatives of this compound (Zheng et al., 2014).
Biological and Medicinal Research
Anticancer and Antiproliferative Activities
Modification of related compounds like N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide has been shown to exhibit significant anticancer effects. Wang et al. (2015) reported that replacing the acetamide group in such compounds with an alkylurea moiety retains antiproliferative activity and reduces toxicity, suggesting potential applications in cancer treatment (Wang et al., 2015).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) studied pyrazole-acetamide derivatives in the context of Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, indicating potential for biological applications involving oxidative stress (Chkirate et al., 2019).
Chemical Sensing in Biological Systems
A chemosensor based on a similar compound, 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide, was developed by Park et al. (2015) for monitoring Zn2+ concentrations. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, indicating potential for monitoring metal ions in biological systems (Park et al., 2015).
Antimicrobial Screening
Research by MahyavanshiJyotindra et al. (2011) on N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives showed significant antimicrobial activity. This suggests that compounds with similar structures might also possess antimicrobial properties (MahyavanshiJyotindra et al., 2011).
Corrosion Inhibition
2-(Alkylsulfanyl)- N -(pyridin-2-yl) acetamide derivatives have been investigated for their efficiency as corrosion inhibitors. Yıldırım and Çetin (2008) found these compounds to be effective in preventing corrosion in acidic and oil medium, suggesting potential industrial applications (Yıldırım & Çetin, 2008).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-13-4-2-3-5-16(13)24-12-17(23)19-10-14-11-22(21-20-14)15-6-8-18-9-7-15/h2-9,11H,10,12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISONCCSFCHOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

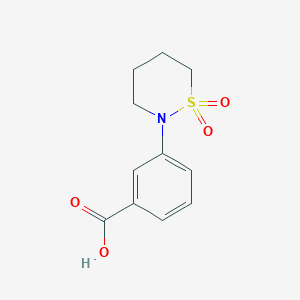
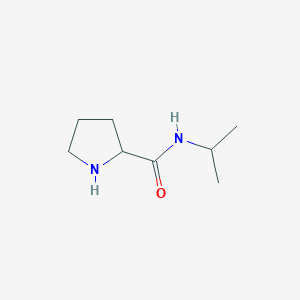
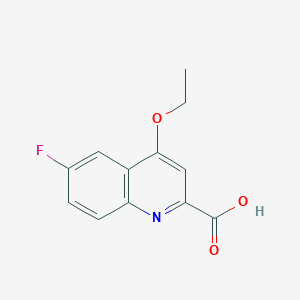
![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)

![2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde](/img/structure/B2610425.png)
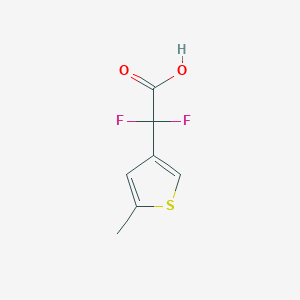
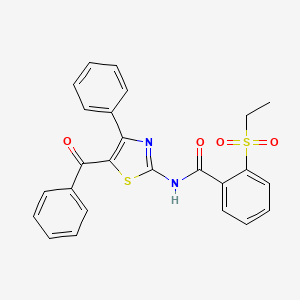
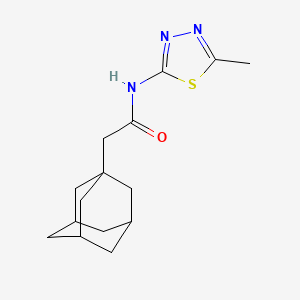
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)
![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)